molecular formula C20H16F3N3O B2811843 N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-39-7

N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2811843
CAS RN: 900012-39-7
M. Wt: 371.363
InChI Key: RBZGRCDTXHHKHG-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H16F3N3O and its molecular weight is 371.363. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrazine derivatives and related compounds have been extensively studied, revealing their complex nature and the intricacies involved in their synthesis. For instance, the synthesis and crystal structure analysis of pyrazoline derivatives demonstrate the detailed chemical reactions and intermolecular interactions that characterize these compounds (Jasinski et al., 2012). Similarly, research on the synthesis of 2-fluoro-4,5-dihydropyrroles provides insights into the cycloaddition reactions of difluorocarbene with N-substituted ketone imines, showcasing the complexity of synthesizing fluorinated heterocyclic compounds (Novikov et al., 2005).

Biological Activities

Compounds similar to N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide often exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. For example, pyrazine-2-substituted carboxamide derivatives have been studied for their antimicrobial and growth inhibition activities against Leuconostoc mesenteroides, highlighting the potential of such compounds in addressing microbial resistance (El-Wahab et al., 2006). Additionally, the anticancer activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues has been evaluated, showing significant activity against various cancer cell lines (Ahsan, 2012).

Applications in Material Science

The potential applications of these compounds extend beyond biological activities to include material science, where their unique properties can be harnessed in the development of novel materials and technologies. For example, the study of hydrogen bonding patterns in mono- and di-substituted N-arylpyrazinecarboxamides provides valuable insights into the supramolecular structures that can be formed, which is crucial for designing new materials with specific properties (Wardell et al., 2008).

properties

IUPAC Name

N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c21-14-6-2-1-5-13(14)19-17-9-4-10-25(17)11-12-26(19)20(27)24-18-15(22)7-3-8-16(18)23/h1-10,19H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZGRCDTXHHKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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